4-(2-(2-Methylpiperidin-1-yl)quinolin-4-yl)morpholine hydrobromide
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Overview
Description
2-(2-methylpiperidin-1-yl)-4-(morpholin-4-yl)quinoline hydrobromide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline core substituted with a 2-methylpiperidinyl group and a morpholinyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpiperidin-1-yl)-4-(morpholin-4-yl)quinoline hydrobromide typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the 2-methylpiperidinyl and morpholinyl groups through nucleophilic substitution reactions. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylpiperidin-1-yl)-4-(morpholin-4-yl)quinoline hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives.
Scientific Research Applications
2-(2-methylpiperidin-1-yl)-4-(morpholin-4-yl)quinoline hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methylpiperidin-1-yl)-4-(morpholin-4-yl)quinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methylpiperidin-1-yl)-4-(morpholin-4-yl)quinoline hydrochloride
- 2-(2-methylpiperidin-1-yl)-4-(morpholin-4-yl)quinoline sulfate
- 2-(2-methylpiperidin-1-yl)-4-(morpholin-4-yl)quinoline acetate
Uniqueness
What sets 2-(2-methylpiperidin-1-yl)-4-(morpholin-4-yl)quinoline hydrobromide apart from its analogs is its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity. This makes it particularly suitable for certain applications where these properties are critical.
Properties
Molecular Formula |
C19H26BrN3O |
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Molecular Weight |
392.3 g/mol |
IUPAC Name |
4-[2-(2-methylpiperidin-1-yl)quinolin-4-yl]morpholine;hydrobromide |
InChI |
InChI=1S/C19H25N3O.BrH/c1-15-6-4-5-9-22(15)19-14-18(21-10-12-23-13-11-21)16-7-2-3-8-17(16)20-19;/h2-3,7-8,14-15H,4-6,9-13H2,1H3;1H |
InChI Key |
AUPGTSICPFVJKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=NC3=CC=CC=C3C(=C2)N4CCOCC4.Br |
Origin of Product |
United States |
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